molecular formula C19H19Cl2NO3 B2800578 2-(2,4-dichlorophenoxy)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide CAS No. 2034515-62-1

2-(2,4-dichlorophenoxy)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide

Cat. No.: B2800578
CAS No.: 2034515-62-1
M. Wt: 380.27
InChI Key: ALLDFPLYLHPBRW-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide typically involves the following steps:

    Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate acylating agent to form the dichlorophenoxy intermediate.

    Coupling with dihydrobenzofuran: The intermediate is then coupled with a dihydrobenzofuran derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.

    Final acetamide formation: The final step involves the reaction of the coupled product with an acetamide precursor to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetamide: A simpler analog with similar structural features.

    N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide: Another analog with a different substitution pattern.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide is unique due to the combination of its dichlorophenoxy and dihydrobenzofuran moieties, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2NO3/c1-12(8-13-2-4-17-14(9-13)6-7-24-17)22-19(23)11-25-18-5-3-15(20)10-16(18)21/h2-5,9-10,12H,6-8,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLDFPLYLHPBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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